molecular formula C11H10ClNO B1610038 4-Chloro-5-methoxy-2-methyl-quinoline CAS No. 59611-54-0

4-Chloro-5-methoxy-2-methyl-quinoline

Cat. No.: B1610038
CAS No.: 59611-54-0
M. Wt: 207.65 g/mol
InChI Key: PDYODCSNXOVWCS-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-methyl-quinoline is a heterocyclic aromatic organic compound with the molecular formula C11H10ClNO It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-2-methyl-quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. For instance, the reaction of 2-aminoacetophenone with an appropriate aldehyde in the presence of a catalyst such as molecular iodine or zinc oxide can yield quinoline derivatives . Another method involves the use of ionic liquids under ultrasound conditions, which provides a mild and efficient route to synthesize quinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. Solvent-free conditions and the use of environmentally benign catalysts are also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-2-methyl-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

4-Chloro-5-methoxy-2-methyl-quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-2-methyl-quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, quinoline derivatives have been shown to inhibit lysozyme and β-glucuronidase release, which are involved in inflammatory processes . The molecular targets and pathways involved can vary, but often include interactions with nucleic acids, proteins, and cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-methoxy-2-methyl-quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups can enhance its ability to interact with various biological targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

4-chloro-5-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-6-8(12)11-9(13-7)4-3-5-10(11)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYODCSNXOVWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=CC=C2OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445028
Record name 4-chloro-5-methoxy-2-methyl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59611-54-0
Record name 4-chloro-5-methoxy-2-methyl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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